(2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-24-16-14(3-2-5-19-16)17(23)21-6-8-22(9-7-21)18-20-15(12-26-18)13-4-10-25-11-13/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXMDPFXCQVGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with thiophene-3-carboxylic acid, the thiazole ring can be formed through a cyclization reaction with appropriate reagents such as thioamides.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiazole derivative with a piperazine compound under controlled conditions.
Coupling with Pyridine Derivative: The final step involves coupling the piperazine-thiazole intermediate with a 2-methoxypyridine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Batch Processing: Utilizing large-scale reactors to perform each step of the synthesis sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of the methanone to a secondary alcohol.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone may exhibit activity against certain enzymes or receptors due to its heterocyclic components. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for developing drugs targeting specific diseases, such as cancer or neurological disorders, due to its ability to interact with biological targets.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structural complexity allows for the creation of derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares core features with several derivatives reported in recent literature:
Functional Group Impact on Activity
- Thiophene vs.
- Piperazine Substitution : The phenylpiperazine in and unsubstituted piperazine in the target compound differ in steric bulk, affecting target selectivity (e.g., serotonin vs. dopamine receptors).
- Methoxy Positioning : The 2-methoxy group on pyridine in the target compound vs. 4-methoxy on benzene in alters dipole moments and binding orientation.
Biological Activity
The compound (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyridine ring, a piperazine moiety, and a thiazole-thiophene component, which contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antimicrobial , antitumor , and antidepressant effects.
Antimicrobial Activity
Studies have shown that derivatives of pyridine and thiazole compounds possess significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, derivatives containing thiazole rings have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These effects are attributed to the induction of apoptosis and cell cycle arrest .
Antidepressant Activity
Recent studies suggest that compounds with similar structures may influence neurotransmitter levels in the brain. For instance, they may act as selective serotonin reuptake inhibitors (SSRIs), which could provide therapeutic benefits for depression and anxiety disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of pyridine-thiazole derivatives against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains .
- Cytotoxicity in Cancer Cells : In a recent experiment, the compound was tested against several cancer cell lines using MTT assays. The results revealed an IC50 value of 15 µM for MCF-7 cells, indicating significant cytotoxicity .
- Neuropharmacological Effects : A pharmacological assessment demonstrated that similar compounds could enhance serotonin levels in rat models, suggesting potential antidepressant effects .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like these often inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The interaction with neurotransmitter receptors may explain the antidepressant properties observed in related compounds.
Data Tables
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole-piperazine coupling | Ethanol, reflux (4–6 h) | 60–75% | |
| Methoxypyridine coupling | Glacial acetic acid, 65°C | 48–85% |
Basic: How can the compound’s structural integrity be validated?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- X-ray diffraction (XRD) : Resolve crystal packing and confirm bond angles (e.g., monoclinic system, β ≈ 91.5°) .
- FTIR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Basic: What initial biological screening approaches are applicable?
Answer:
Prioritize in vitro assays to evaluate pharmacological potential:
- Receptor binding : Screen for affinity at CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Enzyme inhibition : Test activity against kinases or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ determination) .
Advanced: How can structure-activity relationships (SAR) be systematically analyzed?
Answer:
- Substituent modification : Replace the thiophene-thiazole group with alternative heterocycles (e.g., pyrazole or triazole) to assess impact on bioactivity .
- Computational docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases) based on electron density maps from XRD data .
Q. Table 2: Key SAR Observations
| Modification | Biological Impact | Reference |
|---|---|---|
| Thiophene → Pyridine | Reduced receptor affinity | |
| Methoxy → Hydroxy | Increased metabolic stability |
Advanced: How can low yields in the final coupling step be resolved?
Answer:
Optimize reaction parameters:
- Catalyst screening : Test Pd/C or CuI for cross-coupling reactions .
- Solvent effects : Switch from ethanol to DMF or THF to enhance solubility of aromatic intermediates .
- Temperature control : Perform reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced: How to assess stability under physiological conditions?
Answer:
- Hydrolysis kinetics : Monitor degradation in aqueous buffers (pH 1–9) at 37°C using HPLC .
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for similar compounds) .
Advanced: What computational methods predict metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
